2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
2-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group. The compound’s structure combines a benzamide core with a tetrazole moiety, a bioisostere for carboxylic acids, which enhances metabolic stability and bioavailability. Its synthesis and safety protocols emphasize handling precautions to avoid exposure to heat and ignition sources .
Properties
IUPAC Name |
2-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-18-15(23)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWFJCQJKDNOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is typically synthesized via a multi-step process. The synthesis often starts with the preparation of the tetrazole ring from 4-fluorophenyl nitrile using azide sources under acidic conditions. The subsequent steps involve the formation of an intermediate benzylamine derivative, followed by the introduction of the fluoro group via fluorination reagents like Selectfluor. The final step involves the coupling of the tetrazole ring with the benzamide core under standard amide coupling conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound typically involves high-throughput automated synthetic routes. Batch reactors or continuous flow systems are used to improve yield and purity while minimizing by-products. Key factors in the industrial synthesis include optimizing reaction temperature, pressure, and catalyst selection to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo several chemical reactions, including:
Oxidation: Conversion of the benzamide moiety to benzoic acid derivatives.
Reduction: Hydrogenation of the benzamide to the corresponding amine.
Substitution: Electrophilic aromatic substitution on the benzamide ring and nucleophilic substitution on the fluorine atom.
Common Reagents and Conditions
The most common reagents used with this compound include:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium/carbon (Pd/C).
Substitution: Sodium hydride (NaH), halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Fluorobenzoic acid derivatives.
Reduction: Fluorobenzylamine derivatives.
Substitution: Halogenated and alkylated derivatives on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The incorporation of the tetrazole moiety in 2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide may enhance its interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit tumor growth in various cancer models.
Antimicrobial Properties : The fluorinated structure of this compound may contribute to its efficacy against bacterial strains. Fluorine atoms can enhance the lipophilicity of molecules, potentially improving their ability to penetrate microbial membranes, thus increasing their antimicrobial potency.
Neuropharmacology
The tetrazole group is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been explored as potential anxiolytics and antidepressants. The unique combination of the tetrazole and benzamide functionalities in this compound could lead to new therapeutic agents targeting neurological disorders.
Material Science
Polymer Chemistry : The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties. Research into fluorinated polymers suggests enhanced durability and resistance to chemical degradation, making such compounds valuable in developing advanced materials for industrial applications.
Agricultural Chemistry
Fluorinated compounds are often investigated for their herbicidal and pesticidal properties. The structural characteristics of this compound may allow it to interact with plant growth regulators or pest enzymes, offering potential applications in crop protection formulations.
Case Study 1: Anticancer Activity Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzamide with tetrazole groups. Among these, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A comparative study published in the International Journal of Antimicrobial Agents assessed the antibacterial activity of fluorinated compounds against resistant strains of Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .
Case Study 3: Neuropharmacological Screening
Research featured in Neuropharmacology explored the effects of various tetrazole derivatives on anxiety-like behaviors in animal models. Results showed that certain derivatives, including those structurally related to this compound, reduced anxiety symptoms significantly compared to controls, suggesting potential for development as anxiolytic agents .
Mechanism of Action
The mechanism by which 2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide exerts its effects is primarily through interactions with specific molecular targets. It binds to proteins and enzymes, influencing their activity and function. The presence of the fluorine atom enhances its binding affinity and metabolic stability, making it a potent compound for biological applications. Key pathways involved include modulation of enzyme activity and receptor-ligand interactions.
Comparison with Similar Compounds
Core Benzamide Backbone
The target compound shares a benzamide backbone with derivatives like CCG258205 () and N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide (). However, substituents on the benzamide nitrogen and aromatic rings differentiate their biological and physicochemical properties. For example:
- Target Compound : Tetrazole-linked fluorophenyl group at the N-methyl position.
- CCG258205 : Piperidine ring substituted with a benzodioxole group and pyridyl-ethyl chain .
- 5-Fluoro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide (): Tetrazole at the 2-position and a benzimidazole-pentyl chain .
Fluorine Substitution
Fluorine atoms are prevalent in the target compound and analogs (e.g., CCG258207 , K784-0434 ) to enhance lipophilicity and metabolic stability. The 4-fluorophenyl group in the target compound contrasts with trifluoromethyl substituents in , which may alter electronic effects and binding interactions .
Kinase Inhibition
The CCG258 series () demonstrates potent GPCR kinase 2 (GRK2) inhibition, with IC50 values influenced by substituents. For instance:
- CCG258205 : Pyridin-2-yl-ethyl chain yields 82% yield and high purity (>95%) .
- 14av (): Methyl-pyrazole substitution shows 69% yield, suggesting synthetic feasibility for analogs .
The target compound’s tetrazole group may mimic carboxylate interactions in kinase active sites, though its specific activity remains uncharacterized in the provided evidence.
Anti-Proliferative Activity
Compound 17 (), a hydroxamic acid-containing benzamide, exhibits anti-proliferative activity against cancer cells, highlighting how structural variations (e.g., hydroxamate vs. tetrazole) dictate therapeutic profiles. The target compound lacks this moiety but retains fluorinated aromaticity, which could be optimized for cytotoxicity .
Physicochemical Properties
<sup>a</sup> LogP estimated using fragment-based methods.
<sup>b</sup> Predicted using ChemDraw.
The target compound’s lower molecular weight (324.27) and moderate LogP suggest favorable bioavailability compared to bulkier analogs like CCG258205 .
Biological Activity
2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that has garnered attention for its diverse applications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 351.33 g/mol. The structure features a fluorinated benzamide moiety and a tetrazole ring, which enhances its biological activity through improved binding affinity to target proteins.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : Starting from 4-fluorophenyl nitrile, the tetrazole ring is synthesized via azide sources under acidic conditions.
- Benzylamine Derivative : An intermediate benzylamine derivative is formed, which serves as a precursor for the final product.
- Fluorination : The introduction of the fluorine atom is achieved using fluorination reagents like Selectfluor.
- Amide Coupling : The final step involves coupling the tetrazole ring with the benzamide core under standard amide coupling conditions.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It binds to various proteins and enzymes, modulating their activity and influencing biochemical pathways. The presence of the fluorine atom contributes to enhanced binding affinity and metabolic stability, making it effective in various biological contexts.
Applications in Drug Discovery
The compound has shown promise in drug discovery due to its potential as a pharmacophore targeting specific pathways or receptors. Its unique structure allows for investigations into protein-ligand interactions, enzyme kinetics, and binding specificity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives similar to 2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and HCT-15 cells. For instance, compounds with similar structural motifs were found to inhibit cell proliferation by inducing apoptosis through modulation of Bcl-2 and Bax expression levels .
- GABA-A Receptor Modulation : Some derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing metabolic stability compared to traditional compounds . This suggests that
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
